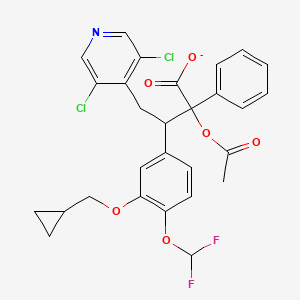
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features multiple functional groups, including cyclopropylmethoxy, difluoromethoxy, dichloropyridinyl, and acetoxy-phenyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:
Step 1: Formation of the cyclopropylmethoxy and difluoromethoxy phenyl intermediate through etherification reactions.
Step 2: Introduction of the dichloropyridinyl group via nucleophilic substitution reactions.
Step 3: Coupling of the intermediate with acetoxy-phenylacetate using esterification or acylation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions, including temperature control, solvent selection, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
化学反应分析
Types of Reactions
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or amines.
Substitution: Halogen atoms in the dichloropyridinyl group may be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Ammonia (NH₃), hydroxide ions (OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent for treating diseases.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
Similar Compounds
- 1-(3-(Cyclopropylmethoxy)-4-(methoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate
- 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-hydroxy-2-phenylacetate
Uniqueness
The unique combination of functional groups in 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate may confer distinct chemical properties, such as increased stability, specific binding affinity, or enhanced reactivity, compared to similar compounds.
属性
分子式 |
C28H24Cl2F2NO6- |
|---|---|
分子量 |
579.4 g/mol |
IUPAC 名称 |
2-acetyloxy-3-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-4-(3,5-dichloropyridin-4-yl)-2-phenylbutanoate |
InChI |
InChI=1S/C28H25Cl2F2NO6/c1-16(34)39-28(26(35)36,19-5-3-2-4-6-19)21(12-20-22(29)13-33-14-23(20)30)18-9-10-24(38-27(31)32)25(11-18)37-15-17-7-8-17/h2-6,9-11,13-14,17,21,27H,7-8,12,15H2,1H3,(H,35,36)/p-1 |
InChI 键 |
KNCCIGCRPVNBTI-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)OC(C1=CC=CC=C1)(C(CC2=C(C=NC=C2Cl)Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate](/img/structure/B14790387.png)
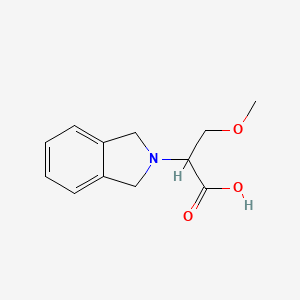
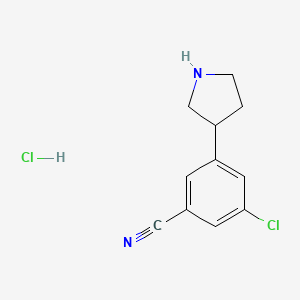
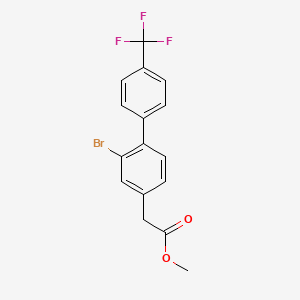
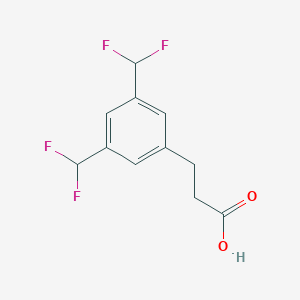
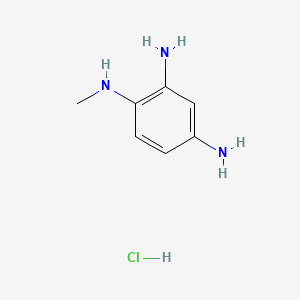
![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium](/img/structure/B14790427.png)
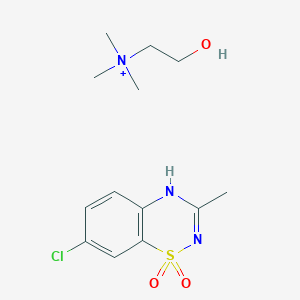
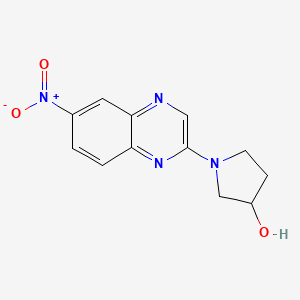
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate](/img/structure/B14790434.png)
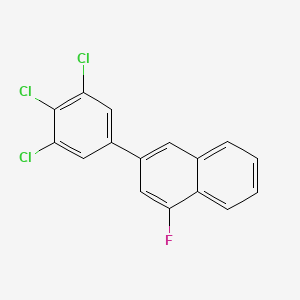
![N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid](/img/structure/B14790441.png)
![(1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B14790457.png)
